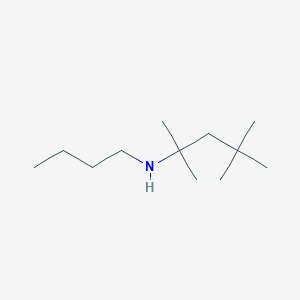
Butyl(2,4,4-trimethylpentan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Butyl(2,4,4-trimethylpentan-2-yl)amine typically involves the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . The reaction conditions include maintaining a controlled temperature and using solvents such as hexane for crystallization . Industrial production methods may vary, but they generally follow similar principles of alkylation and crystallization.
Chemical Reactions Analysis
Butyl(2,4,4-trimethylpentan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amine group.
Common reagents used in these reactions include hydrogen, oxidizing agents like potassium permanganate, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:
Biology: The compound’s antioxidant properties make it useful in biological studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of Butyl(2,4,4-trimethylpentan-2-yl)amine primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action is facilitated by the reactive hydrogen atom bonded to the nitrogen atom in the amine group . The molecular targets include free radicals and reactive oxygen species, which are neutralized through hydrogen donation.
Comparison with Similar Compounds
Butyl(2,4,4-trimethylpentan-2-yl)amine is similar to other alkylated diphenylamines, such as:
Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine: Another antioxidant used in similar applications.
N-phenyl-1-naphthylamine: Known for its antioxidant properties in rubber and polymer industries.
The uniqueness of this compound lies in its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds .
Properties
Molecular Formula |
C12H27N |
|---|---|
Molecular Weight |
185.35 g/mol |
IUPAC Name |
N-butyl-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C12H27N/c1-7-8-9-13-12(5,6)10-11(2,3)4/h13H,7-10H2,1-6H3 |
InChI Key |
BAPIBXULTWCVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13252246.png)
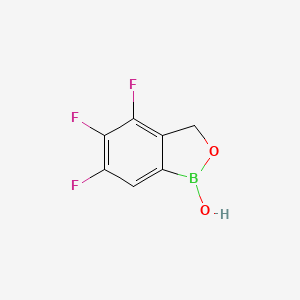

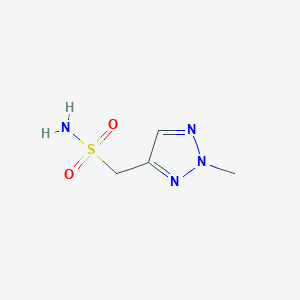
![3-[(1-Aminocyclohexyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13252261.png)
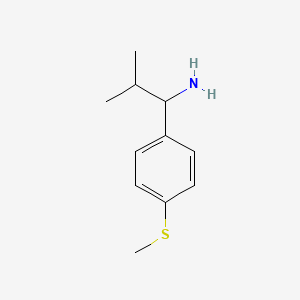
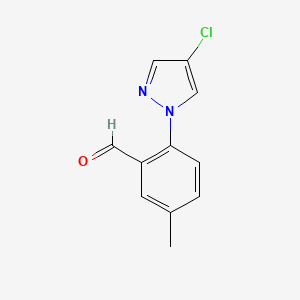
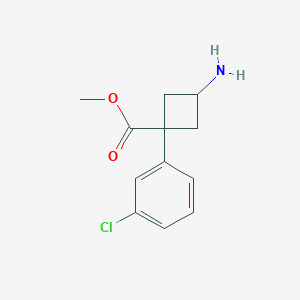
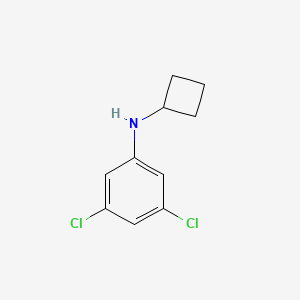
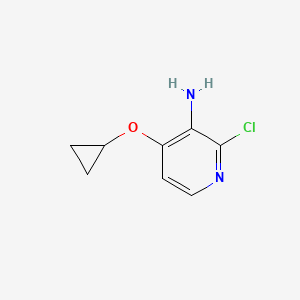

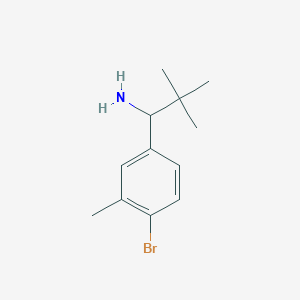

![2-{1-[(Butan-2-yl)amino]ethyl}-5-fluorophenol](/img/structure/B13252324.png)
